molecular formula C19H23NOS3 B2459217 (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1706095-92-2

(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2459217
M. Wt: 377.58
InChI Key: BIKCCPGHBRGZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Cyclopentyl methanone is a ketone derivative of cyclopentane . The compound you’re asking about seems to be a complex derivative of these two structures.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The InChI code for cyclopentyl (2-thienyl)methanone is 1S/C10H12OS/c11-10(8-4-1-2-5-8)9-6-3-7-12-9/h3,6-8H,1-2,4-5H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For cyclopentyl (2-thienyl)methanone, it’s a liquid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A study by Rotas et al. (2011) describes a seven-step synthesis process for creating novel structural isomers of VPA-985, highlighting the intricate methodologies involved in synthesizing complex organic compounds with thiophene components (Rotas, Kimbaris, & Varvounis, 2011).
  • Crystal Structure Determination : Nagaraju et al. (2018) reported on the synthesis and crystal structure of a thiophene-based compound, underscoring the significance of structural analysis in understanding the properties of thiophene derivatives (Nagaraju et al., 2018).

Biological Activities and Applications

  • Antibacterial and Antioxidant Properties : Shahana and Yardily (2020) synthesized novel compounds featuring thiophene-2-yl methanone and conducted spectral characterization and docking studies. Their work contributes to understanding the compounds' antibacterial activity, showcasing the potential pharmaceutical applications of thiophene derivatives (Shahana & Yardily, 2020).
  • Antitumor Activity : Bhole and Bhusari (2011) explored the synthesis and antitumor activity of thiadiazol and benzohydrazide derivatives, indicating the potential of thiophene-based compounds in cancer treatment research (Bhole & Bhusari, 2011).
  • Antiviral Activity : Struga et al. (2009) prepared 1,3-thiazepine derivatives and evaluated their antiviral activity, highlighting the significance of thiophene derivatives in developing new antiviral drugs (Struga et al., 2009).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. For cyclopentyl (2-thienyl)methanone, it has been classified with hazard statements H302, H312, H315, H319, H332, H335 .

Future Directions

The future directions for research would depend on the specific properties and potential applications of the compound. Thiophene derivatives are of great interest in medicinal chemistry and material science .

properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NOS3/c21-18(19(8-1-2-9-19)17-6-4-13-24-17)20-10-7-16(23-14-11-20)15-5-3-12-22-15/h3-6,12-13,16H,1-2,7-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKCCPGHBRGZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(SCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

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